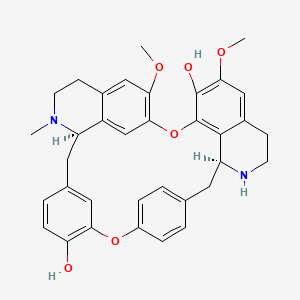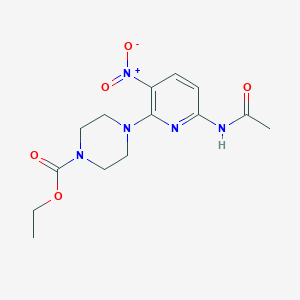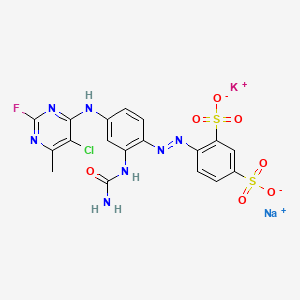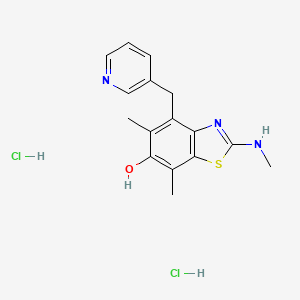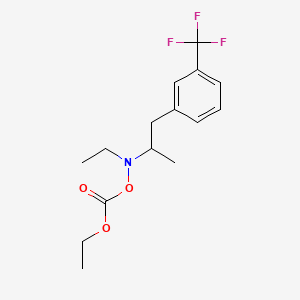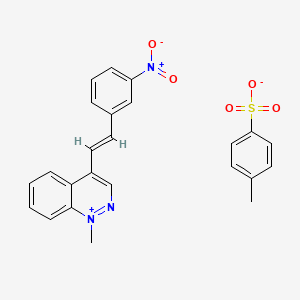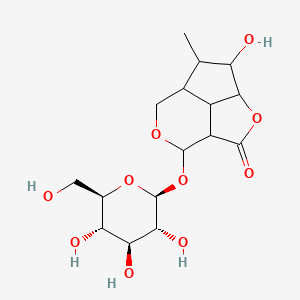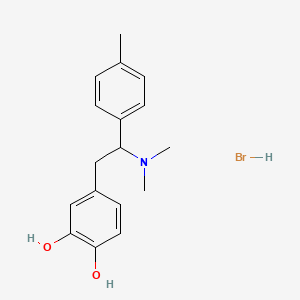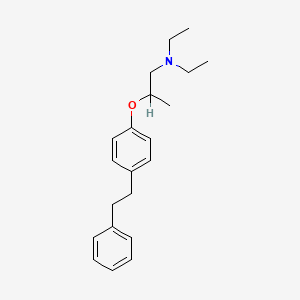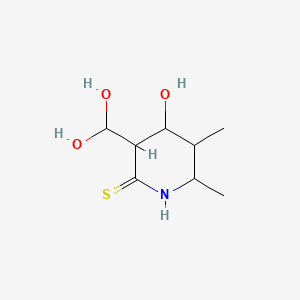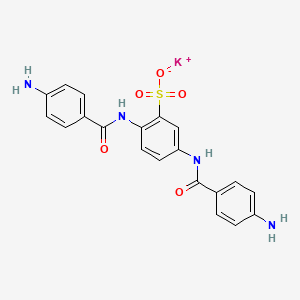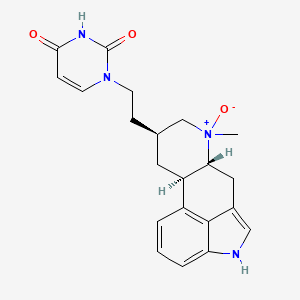
Methionine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methionine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- is a synthetic compound known for its unique chemical structure and propertiesIt is characterized by the presence of a nitroso group, a chloroethyl group, and a methionine backbone, which contribute to its reactivity and functionality .
Preparation Methods
The synthesis of Methionine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- typically involves several steps. One common method includes the reaction of L-methionine with 2-chloroethyl isocyanate, followed by nitrosation to introduce the nitroso group. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Methionine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Methionine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying nitrosation reactions.
Biology: Researchers study its interactions with biological molecules to understand its potential effects on cellular processes.
Industry: It may be used in the development of new materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of Methionine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- involves the formation of DNA adducts through the alkylation of DNA bases. This leads to the disruption of DNA replication and transcription, ultimately causing cell death. The molecular targets include DNA and various enzymes involved in DNA repair pathways . The pathways involved in its action are primarily related to DNA damage response and apoptosis .
Comparison with Similar Compounds
Methionine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- can be compared with other nitrosourea compounds, such as:
Carmustine (BCNU): Similar in its ability to alkylate DNA but differs in its chemical structure and specific applications.
Lomustine (CCNU): Another nitrosourea compound with similar DNA-alkylating properties but different pharmacokinetics and clinical uses.
Streptozotocin: Known for its use in diabetes research, it also shares the nitrosourea functional group but has distinct biological effects.
The uniqueness of Methionine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- lies in its specific structure, which combines the properties of methionine with the reactivity of nitrosourea, making it a valuable compound for targeted research applications .
Properties
CAS No. |
102489-71-4 |
|---|---|
Molecular Formula |
C9H16ClN3O4S |
Molecular Weight |
297.76 g/mol |
IUPAC Name |
methyl (2S)-2-[[2-chloroethyl(nitroso)carbamoyl]amino]-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C9H16ClN3O4S/c1-17-8(14)7(3-6-18-2)11-9(15)13(12-16)5-4-10/h7H,3-6H2,1-2H3,(H,11,15)/t7-/m0/s1 |
InChI Key |
BEVSZOWNFMWZGE-ZETCQYMHSA-N |
Isomeric SMILES |
COC(=O)[C@H](CCSC)NC(=O)N(CCCl)N=O |
Canonical SMILES |
COC(=O)C(CCSC)NC(=O)N(CCCl)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-[[1-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclopentyl]methyl]pentanoic acid](/img/structure/B12778215.png)
